9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline
CAS No.:
Cat. No.: VC15556146
Molecular Formula: C22H16BrN3
Molecular Weight: 402.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16BrN3 |
|---|---|
| Molecular Weight | 402.3 g/mol |
| IUPAC Name | 9-bromo-6-[(4-methylphenyl)methyl]indolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C22H16BrN3/c1-14-6-8-15(9-7-14)13-26-20-11-10-16(23)12-17(20)21-22(26)25-19-5-3-2-4-18(19)24-21/h2-12H,13H2,1H3 |
| Standard InChI Key | VSYNUSKUHDUROQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a planar indolo[2,3-b]quinoxaline core, comprising fused indole and quinoxaline rings. The 9-position bromine atom introduces electronegativity, enhancing DNA-binding capabilities, while the 4-methylbenzyl group at the 6-position contributes to hydrophobic interactions with biological targets. X-ray crystallography of analogous structures reveals a coplanar arrangement, facilitating intercalation into DNA base pairs .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.3 g/mol |
| IUPAC Name | 9-bromo-6-[(4-methylphenyl)methyl]indolo[3,2-b]quinoxaline |
| Topological Polar Surface Area | 41.8 Ų |
Electronic and Steric Effects
The bromine atom’s electron-withdrawing nature lowers the LUMO energy (-2.8 eV), promoting charge-transfer interactions with DNA. Conversely, the 4-methylbenzyl group’s steric bulk enhances selectivity for AT-rich DNA regions, as demonstrated by thermal denaturation assays showing a of 12°C .
Synthesis and Optimization
Laboratory-Scale Synthesis
A representative synthesis involves three stages:
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Indole Ring Formation: Condensation of isatin with 4-methylbenzylamine under acidic conditions yields 6-(4-methylbenzyl)indole-2,3-dione.
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Quinoxaline Fusion: Reaction with o-phenylenediamine in glacial acetic acid produces the indoloquinoxaline scaffold .
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Bromination: Electrophilic aromatic substitution using in dichloromethane introduces the 9-bromo substituent.
Table 2: Synthetic Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Indole | Isatin, 4-methylbenzylamine | 80°C | 72 |
| Quinoxaline | o-Phenylenediamine, AcOH | Reflux | 65 |
| Bromination | , | 25°C | 58 |
Industrial Scalability
Continuous flow reactors improve bromination efficiency, achieving 85% yield at 50°C with reduced reagent waste. Purification via silica gel chromatography followed by recrystallization from ethanol yields >99% purity .
Biological Activity and Mechanisms
Anticancer Efficacy
The compound demonstrates broad-spectrum cytotoxicity, with dose-dependent apoptosis observed in leukemia (HL-60) and solid tumor models . Mechanistic studies attribute this to:
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DNA Intercalation: Planar structure insertion between base pairs, inhibiting replication.
-
Topoisomerase II Inhibition: Stabilization of DNA-enzyme complexes, inducing double-strand breaks .
Table 3: Cytotoxicity Profile
| Cell Line | IC (µM) | Target Protein |
|---|---|---|
| MCF-7 (Breast) | 5.0 | EGFR |
| A549 (Lung) | 4.2 | Topoisomerase II |
| HL-60 (Leukemia) | 3.8 | Bcl-2 |
Computational Insights
Molecular Docking
Docking simulations (AutoDock Vina) reveal strong affinities for:
-
EGFR Kinase Domain: Binding energy = -10.4 kcal/mol, involving hydrogen bonds with Met793 and hydrophobic interactions with Leu718.
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DNA Minor Groove: kcal/mol, stabilized by van der Waals contacts with adenine-thymine base pairs .
QSAR Modeling
Quantitative structure-activity relationship (QSAR) analysis identifies the 4-methylbenzyl group as critical for membrane permeability (logP = 3.2), while bromine enhances target affinity.
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Compound | IC (µM, MCF-7) | logP | (°C) |
|---|---|---|---|
| 9-Bromo-6-(4-methylbenzyl) | 5.0 | 3.2 | 12 |
| 9-Fluoro-6-benzyl | 6.5 | 2.8 | 8 |
| 6-Butyl-9-chloro | 7.2 | 4.1 | 15 |
The 4-methylbenzyl group balances hydrophobicity and steric demand, optimizing DNA binding without compromising solubility. Bromine’s electronegativity outperforms chlorine in inducing DNA conformational changes .
Electronic Properties
Density functional theory (DFT) calculations show:
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HOMO: -5.6 eV (localized on quinoxaline nitrogens)
-
LUMO: -2.8 eV (bromine and indole π-system)
A narrow bandgap (2.8 eV) facilitates charge transfer during intercalation.
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